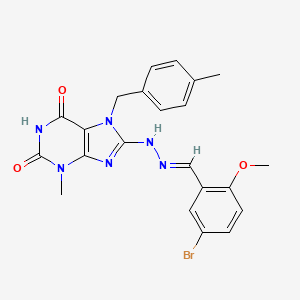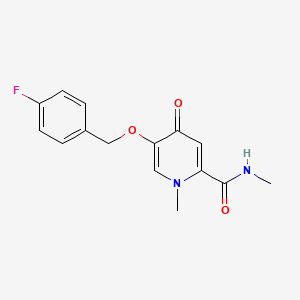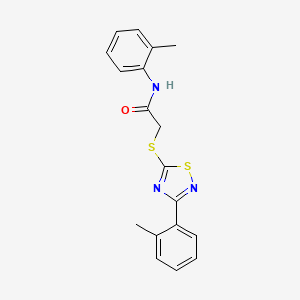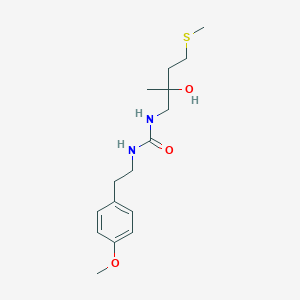
(E)-1-(4-ethylpiperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-ethylpiperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C19H32Cl2N2O3 and its molecular weight is 407.38. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-ethylpiperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-ethylpiperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antidepressant and Anxiolytic Applications
- Antidepressant and Anxiolytic-Like Effects : Phenylpiperazine derivatives, closely related to the compound , have been studied for their antidepressant and anxiolytic-like effects in animal models. These compounds show high or moderate affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors. They also act as full 5-HT1A and 5-HT7 receptor antagonists, demonstrating potent antidepressant-like activity and anxiolytic-like properties (Pytka et al., 2015).
Bioactivity in Drug Synthesis
- Synthesis and Bioactivity : Novel compounds incorporating similar structural elements have been synthesized and evaluated for their antimicrobial activity. These compounds exhibit moderate bioactivity, highlighting the potential of this chemical structure in developing new bioactive molecules (Srinivasulu et al., 2007).
Anti-Inflammatory and Analgesic Properties
- Anti-Inflammatory and Analgesic Effects : Research on similar dihydrochlorides of amino alcohols, structurally related to the compound, shows that they possess anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Gevorgyan et al., 2017).
Inhibition of Src Kinase Activity
- Src Kinase Inhibition : Analogous compounds have been optimized to inhibit Src kinase activity effectively. This highlights the potential application of such structures in developing treatments targeting Src-dependent cell proliferation and tumor growth (Boschelli et al., 2001).
Hsp90 Inhibition
- Hsp90 Inhibition : Compounds with a similar 1-phenylpiperazine core scaffold have been identified as novel inhibitors of Hsp90, a molecular chaperone involved in protein folding. This suggests potential applications in targeting diseases related to protein misfolding (Jia et al., 2014).
Serotonin Receptor Ligand Development
- Serotonin Receptor Ligands : Research on derivatives of similar structures has provided insights into the role of linkers for ligands of the 5-HT6 serotonin receptor. This contributes to understanding and developing new treatments for conditions related to serotonin receptor dysregulation (Łażewska et al., 2019).
Antiarrhythmic and Antihypertensive Effects
- Antiarrhythmic and Antihypertensive Activities : Some derivatives with a similar 3-(4-arylpiperazin-1-yl)propyl moiety have shown strong antiarrhythmic and antihypertensive activities. This indicates potential therapeutic applications in cardiovascular diseases (Malawska et al., 2002).
Propriétés
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3.2ClH/c1-4-6-16-7-8-18(19(13-16)23-3)24-15-17(22)14-21-11-9-20(5-2)10-12-21;;/h4,6-8,13,17,22H,5,9-12,14-15H2,1-3H3;2*1H/b6-4+;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGFQOCAFCTNRH-SLNOCBGISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)C=CC)OC)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)/C=C/C)OC)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-ethylpiperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2697904.png)
![3-((4-(3-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2697905.png)


![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(4-acetylphenyl)piperazin-1-yl)ethanone](/img/structure/B2697910.png)

![Ethyl 2-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]-5-carbamoyl-4-methylthiophene-3-carboxylate](/img/structure/B2697913.png)
![(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/no-structure.png)
![2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid](/img/structure/B2697918.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2697922.png)

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2697925.png)
